2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole-based small molecule characterized by a 4-fluorophenoxy substituent at the 2-position of the thiazole ring and a methyl group at the 4-position.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDYUDBCYRYGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-fluorophenol with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 253.25 g/mol. Its structure features a thiazole ring, which is known for its biological activity, and a fluorophenoxy group that enhances its pharmacological properties .
Antidiabetic Activity
Recent studies highlight the antidiabetic potential of 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives. A notable study demonstrated that similar thiazole compounds exhibit protective effects against diabetes mellitus by improving insulin sensitivity and lipid profiles in animal models. The compound showed significant reductions in serum glucose levels and improved overall metabolic parameters in diabetic rats .
Antioxidant Properties
The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress markers. This makes it a candidate for therapeutic strategies aimed at conditions associated with oxidative damage, such as diabetes and cardiovascular diseases .
Xanthine Oxidase Inhibition
Research indicates that derivatives of this compound may act as xanthine oxidase inhibitors. Xanthine oxidase plays a crucial role in purine metabolism and is implicated in various pathological conditions, including gout and hyperuricemia. In vitro studies have shown that these derivatives can effectively inhibit this enzyme, suggesting potential use in managing conditions related to elevated uric acid levels .
Anti-inflammatory Effects
The compound has also been shown to exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Its mechanism involves the modulation of inflammatory cytokines and pathways, providing a dual action as both an antioxidant and an anti-inflammatory agent .
Proteomics Research
The compound is utilized as a specialty product in proteomics research due to its unique chemical properties that can influence protein interactions and functions. Its application in this field opens avenues for understanding complex biological systems at the molecular level .
Case Studies and Experimental Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antidiabetic Effects | Significant improvement in glucose tolerance and lipid profiles in STZ-induced diabetic rats after administration of thiazole derivatives | Potential therapeutic use for Type 2 Diabetes Mellitus |
| Xanthine Oxidase Inhibition | Effective inhibition observed in vitro | Possible treatment for gout and related disorders |
| Antioxidant Activity | Reduction of oxidative stress markers in diabetic models | Therapeutic potential for oxidative stress-related diseases |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s ability to interact with biological membranes, while the thiazole ring can participate in various biochemical reactions. The carboxylic acid moiety can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)
Structural Differences :
- Target Compound: 4-Fluorophenoxy group at the 2-position.
- Febuxostat: 3-Cyano-4-isobutoxyphenyl group at the 2-position .
Pharmacological Implications :
- Febuxostat is a potent xanthine oxidase (XO) inhibitor approved for gout treatment. Its 3-cyano and 4-isobutoxy groups on the phenyl ring are critical for XO binding, with the cyano group enhancing hydrophobic interactions and the isobutoxy group contributing to steric stabilization .
- The fluorophenoxy group in the target compound lacks the cyano and isobutoxy motifs, suggesting divergent target specificity. However, fluorine’s electronegativity may improve metabolic stability and membrane permeability compared to febuxostat’s bulkier substituents .
Physicochemical Properties :
| Property | Target Compound | Febuxostat |
|---|---|---|
| LogP (Lipophilicity) | Moderate (predicted) | High (due to isobutoxy) |
| Solubility | Likely lower than febuxostat | Enhanced by cyano group |
| Bioavailability | Potentially improved | Well-documented |
Comparison with 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
Structural Differences :
- Target Compound: Phenoxy ether linkage.
- BAC: Benzylamino spacer with a chlorine substituent .
Pharmacological Implications :
- BAC demonstrated antidiabetic activity in streptozotocin-induced diabetic rats, attributed to its 4-chlorobenzylamino group, which enhances insulin sensitivity and reduces oxidative stress .
Comparison with 2-((3-(Trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic Acid
Structural Differences :
- Target Compound: Phenoxy substituent.
- Trifluoromethyl Analogue: Aromatic amino group with CF₃ .
Functional Insights :
- The trifluoromethyl group increases lipophilicity and resistance to metabolic degradation. However, the amino linkage may confer greater conformational flexibility for target binding compared to the rigid phenoxy group in the target compound .
Key Research Findings and Trends
- Thiazole Core : The 4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a common motif in drug design, enabling diverse substitutions for tailored bioactivity .
- Substituent Effects: Electron-Withdrawing Groups (F, Cl, CN): Enhance stability and target affinity. Amino vs. Ether Linkages: Amino spacers (e.g., in BAC) improve flexibility for enzyme interactions, while ether linkages (e.g., in the target compound) may optimize pharmacokinetics .
- Therapeutic Potential: The target compound’s fluorophenoxy group positions it as a candidate for conditions where fluorine’s properties (e.g., metabolic stability, CNS penetration) are advantageous, such as neuroinflammation or oncology .
Biological Activity
2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the 4-fluorophenoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes. The carboxylic acid moiety may facilitate hydrogen bonding with target proteins, affecting their activity and function.
- Molecular Formula : C11H8FNO2S
- Molecular Weight : 237.25 g/mol
- CAS Number : 144060-99-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Its mechanism includes:
- Interaction with Biological Membranes : The fluorophenoxy group enhances membrane permeability.
- Protein Binding : The carboxylic acid group can form hydrogen bonds with proteins, influencing their conformational states and functions.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole compounds demonstrate activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 19 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of thiazole derivatives have been widely studied. In vitro studies indicate that this compound may inhibit cancer cell proliferation through several mechanisms:
- Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cells by triggering cell cycle arrest at the S phase.
- IC50 Values : Similar compounds have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against multiple strains with comparable efficacy to standard antibiotics like ceftriaxone .
- Anticancer Mechanisms : Research on thiazole derivatives indicated their ability to target angiogenesis pathways and disrupt cancer cell signaling, showcasing their potential as anticancer agents .
- Diabetes Management : Another study highlighted the protective effects of thiazole compounds against diabetes-related complications, suggesting their utility in managing hyperglycemia and lipid profiles in diabetic models .
Q & A
Basic Research Questions
Q. What synthetic pathways are recommended for synthesizing 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving:
- Step 1 : Condensation of 4-fluorophenol with a thiazole precursor (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) under nucleophilic aromatic substitution conditions.
- Step 2 : Hydrolysis of the ester group to yield the carboxylic acid derivative.
Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for intermediate steps), and catalysts like DMAP for ester hydrolysis .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirms regiochemistry (e.g., fluorophenoxy substitution via -NMR) and methylthiazole ring integrity (- and -NMR) .
- LC-MS/HPLC : Quantifies purity (>95% for pharmacological studies) and detects byproducts (e.g., unreacted intermediates) .
- Elemental Analysis : Validates empirical formula (CHFNOS) .
Q. How is in vitro cytotoxicity assessed, and which cell lines are commonly used?
- Methodological Answer : Cytotoxicity is evaluated via:
- MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., PC-3 prostate cancer, MCF-7 breast cancer) .
- IC Determination : Dose-response curves after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) ensure assay validity .
Advanced Research Questions
Q. How do structural modifications at the fluorophenoxy or methylthiazole positions influence biological activity?
- Methodological Answer :
- Fluorophenoxy Group : Replacement with chlorophenoxy or methoxyphenoxy alters lipophilicity and target binding (e.g., reduced activity in chlorophenyl analogs due to steric hindrance) .
- Methylthiazole Ring : Substitution with bulkier groups (e.g., ethyl) decreases solubility but may enhance membrane permeability. Computational docking (e.g., AutoDock Vina) predicts steric compatibility with enzyme active sites .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Screens against kinases (e.g., EGFR) or COX-2 using PDB structures (e.g., 1M17 for COX-2).
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with IC values .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., cytotoxicity in prostate vs. breast cancer lines) using random-effects models to account for variability .
- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time. Replicate conflicting results in orthogonal assays (e.g., apoptosis vs. necrosis via flow cytometry) .
Q. What strategies improve aqueous solubility for pharmacological testing?
- Methodological Answer :
- Salt Formation : Sodium or lysine salts enhance solubility via ionization (pH-dependent solubility >1 mg/mL at pH 7.4) .
- Nanosuspensions : High-pressure homogenization reduces particle size (<200 nm), increasing surface area and dissolution rate (e.g., lyophilized formulations with PVP stabilizers) .
- Co-Solvents : Use PEG-400 or cyclodextrins for in vivo studies to maintain bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
